molecular formula C16H26N2O2S2 B2558236 N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide CAS No. 953259-88-6

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide

Cat. No.: B2558236
CAS No.: 953259-88-6
M. Wt: 342.52
InChI Key: AQWFHDJZHMCKLN-UHFFFAOYSA-N
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Description

N-[(1-Cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene core substituted with a methyl group at the 5-position and a sulfonamide-linked cyclopentylpiperidine moiety.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S2/c1-13-6-7-16(21-13)22(19,20)17-12-14-8-10-18(11-9-14)15-4-2-3-5-15/h6-7,14-15,17H,2-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWFHDJZHMCKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 5-Methylthiophene

5-Methylthiophene undergoes chlorosulfonation using chlorosulfonic acid under controlled conditions. The reaction proceeds at 0–5°C for 2–4 hours, yielding 5-methylthiophene-2-sulfonyl chloride (Fig. 1A). Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted using dichloromethane. Purification via recrystallization in hexane affords the sulfonyl chloride in 65–75% yield.

Oxidation of Thiol Precursors

An alternative route involves oxidizing 5-methylthiophene-2-thiol to the sulfonic acid using hydrogen peroxide in acetic acid, followed by treatment with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride. This method avoids harsh chlorosulfonic acid but requires careful handling of PCl₅.

Preparation of (1-Cyclopentylpiperidin-4-yl)methylamine

The amine component is synthesized via reductive amination or nucleophilic substitution:

Reductive Amination of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine reacts with cyclopentanone in methanol under hydrogen gas (3 atm) in the presence of palladium on carbon (Pd/C). The reaction mixture is stirred at 50°C for 12 hours, yielding 1-cyclopentylpiperidin-4-ylmethanamine after filtration and vacuum distillation (Fig. 1B).

Alkylation of Piperidine

Piperidine is alkylated with cyclopentyl bromide in acetonitrile using potassium carbonate as a base. The product, 1-cyclopentylpiperidine, is subsequently treated with formaldehyde and ammonium chloride to introduce the methylamine group via Eschweiler-Clarke reaction.

Sulfonamide Coupling Reactions

The final step involves coupling the sulfonyl chloride with the amine:

Classical Sulfonylation

A mixture of 5-methylthiophene-2-sulfonyl chloride (1.2 equiv) and (1-cyclopentylpiperidin-4-yl)methylamine (1.0 equiv) in anhydrous dichloromethane is stirred at 0°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HCl, and the reaction proceeds at room temperature for 6 hours (Fig. 1C). The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the sulfonamide in 80–85% purity.

Catalytic Sulfonation Using Tertiary Amines

A patent-derived method employs catalytic N,N-dimethylformamide (DMF) or 1,1,3,3-tetramethylurea in toluene at 140–145°C. Under these conditions, 5-methylthiophene-2-sulfonyl chloride reacts with the amine in 4–6 hours, achieving 90% conversion. The product is isolated via aqueous workup and recrystallization from ethanol/water.

One-Pot Thiol to Sulfonamide Conversion

Hypervalent iodine reagents enable direct conversion of 5-methylthiophene-2-thiol to the sulfonamide. Bis(acetoxy)iodobenzene (1.5 equiv) and ammonium carbamate (2.0 equiv) in methanol at 25°C for 24 hours facilitate sequential oxidation and amination (Fig. 1D). This method bypasses sulfonyl chloride isolation, yielding the target compound in 70–75% efficiency.

Optimization and Catalytic Approaches

Method Catalyst Temperature Time (h) Yield
Classical Sulfonylation Triethylamine 25°C 6 80–85%
Catalytic Sulfonation DMF 140°C 4 90%
One-Pot Oxidation Bis(acetoxy)iodobenzene 25°C 24 70–75%

Catalytic methods using DMF or tetramethylurea enhance reaction rates and yields by improving nucleophilicity of the amine. Elevated temperatures (140°C) favor complete conversion but require pressurized reactors.

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 3.6 Hz, 1H, thiophene), 6.85 (d, J = 3.6 Hz, 1H, thiophene), 3.45 (m, 2H, CH₂N), 2.95 (m, 1H, piperidine), 2.40 (s, 3H, CH₃).
  • MS (ESI+) : m/z 383.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-Methylthiophene-2-sulfonamide ()

The simplest analog, 5-methylthiophene-2-sulfonamide, lacks the cyclopentylpiperidine substituent. In antifungal activity studies, this compound exhibited moderate efficacy (reported value: 0.69 in an unspecified metric), suggesting that the addition of the cyclopentylpiperidine group in the target compound may enhance biological activity through improved target engagement or pharmacokinetics .

Table 1: Key Structural Differences

Compound Core Structure Key Substituents Potential Impact
Target compound Thiophene-sulfonamide Cyclopentylpiperidine, methyl-thiophene Enhanced lipophilicity, membrane permeability
5-Methylthiophene-2-sulfonamide (Entry 10) Thiophene-sulfonamide Methyl-thiophene Reduced complexity, lower bioavailability
N-(1-Allyl-indol-2-yl)thiophene sulfonamide () Thiophene-sulfonamide Indole, iodophenyl Increased steric bulk, possible halogen-mediated interactions

Piperidine-Containing Derivatives

N-(2-Iodophenyl)thiophene-2-sulfonamide ()

This compound features an indole-iodophenyl substituent instead of the cyclopentylpiperidine group. However, the bulky indole moiety could limit solubility compared to the target compound’s piperidine group, which offers conformational flexibility and moderate steric hindrance .

Pyrimidine-Based Sulfonamides

N-[5-(Diphenylphosphorylmethyl)pyrimidin-2-yl]methanesulfonamide ()

Replacing the thiophene core with a pyrimidine ring alters electronic properties, as pyrimidine is more electron-deficient. In contrast, the target compound’s thiophene core may favor interactions with cysteine-rich or aromatic residue-rich binding pockets .

Halogen-Substituted Analogs

Bromopyrimidinyl Sulfonamide ()

The bromine atom in this derivative increases molecular weight and may enhance binding via hydrophobic or van der Waals interactions. However, bromine’s metabolic instability compared to the target compound’s cyclopentyl group (a metabolically stable aliphatic ring) could reduce in vivo efficacy .

Implications for Drug Design

  • Lipophilicity : The cyclopentylpiperidine moiety increases logP compared to simpler analogs, likely improving blood-brain barrier penetration.
  • Target Selectivity : Thiophene sulfonamides may favor serine proteases or GPCRs, whereas pyrimidine-based derivatives target kinases.
  • Metabolic Stability : The absence of halogens in the target compound may reduce off-target reactivity compared to iodophenyl or bromopyrimidine analogs .

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